![molecular formula C16H12ClNO B1593004 6-(Benzyloxy)-4-chloroquinoline CAS No. 863786-01-0](/img/structure/B1593004.png)
6-(Benzyloxy)-4-chloroquinoline
Overview
Description
6-(Benzyloxy)-4-chloroquinoline, also known as 6-chloro-4-benzyloxyquinoline, is a quinoline derivative that has been studied for a variety of applications in the scientific research field. It is a versatile compound that is used in the synthesis of other compounds, as well as in the study of its biochemical and physiological effects.
Scientific Research Applications
Antimicrobial Activity
“6-(Benzyloxy)-4-chloroquinoline” and its derivatives have been studied for their potential antimicrobial properties. These compounds have been synthesized and characterized, showing activity against various microbial strains. The structure-activity relationship is a key focus, aiming to understand how different substitutions on the quinoline ring affect antimicrobial efficacy .
Liquid-Crystalline Materials
The benzyloxy group in compounds like “6-(Benzyloxy)-4-chloroquinoline” plays a significant role in the development of new liquid-crystalline materials. These materials have applications in optical devices and temperature/humidity sensors. The mesomorphic properties of these materials, influenced by the terminal benzyloxy group, are of particular interest for creating advanced liquid crystal displays .
Photochemical Applications
Derivatives of “6-(Benzyloxy)-4-chloroquinoline” have been explored for their photochemical applications. For instance, UV-induced benzyloxy rotamerization has been studied in ortho OH-substituted aryl Schiff bases. This property can be harnessed in the development of photoresponsive materials, which have potential uses in molecular switches and data storage technologies .
Synthesis of Chalcones
Chalcones derivatives, which can be synthesized from compounds like “6-(Benzyloxy)-4-chloroquinoline,” have a wide range of applications in pharmaceutical and medicinal chemistry. These derivatives are valuable for their potential biological activities, including antioxidant and anticancer properties .
properties
IUPAC Name |
4-chloro-6-phenylmethoxyquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO/c17-15-8-9-18-16-7-6-13(10-14(15)16)19-11-12-4-2-1-3-5-12/h1-10H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGSLISFAMSFDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=CN=C3C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50630336 | |
Record name | 6-(Benzyloxy)-4-chloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50630336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Benzyloxy)-4-chloroquinoline | |
CAS RN |
863786-01-0 | |
Record name | 6-(Benzyloxy)-4-chloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50630336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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